

Spectroscopic Profile of 5-Bromo-3,3-dimethylindolin-2-one: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3,3-dimethylindolin-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-3,3-dimethylindolin-2-one**. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogs. The information herein serves as a valuable resource for the identification, characterization, and quality control of **5-Bromo-3,3-dimethylindolin-2-one** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Bromo-3,3-dimethylindolin-2-one**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 8.0 - 8.5	Singlet	1H	N-H (Amide)
~ 7.4 - 7.6	Doublet	1H	Ar-H (H-4)
~ 7.2 - 7.4	Doublet of doublets	1H	Ar-H (H-6)
~ 6.8 - 7.0	Doublet	1H	Ar-H (H-7)
~ 1.3 - 1.5	Singlet	6H	2 x CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 180 - 185	C=O (Amide Carbonyl)
~ 140 - 145	Ar-C (C-7a)
~ 130 - 135	Ar-C (C-5)
~ 125 - 130	Ar-CH (C-6)
~ 115 - 120	Ar-C (C-3a)
~ 110 - 115	Ar-CH (C-4)
~ 108 - 112	Ar-CH (C-7)
~ 45 - 50	C(CH ₃) ₂ (Quaternary Carbon)
~ 25 - 30	2 x CH ₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3200 - 3100	Medium, Sharp	N-H Stretch (Amide)
~ 3000 - 2850	Medium	C-H Stretch (Aromatic & Aliphatic)
~ 1720 - 1680	Strong	C=O Stretch (Lactam)
~ 1600 - 1450	Medium to Strong	C=C Stretch (Aromatic)
~ 1300 - 1000	Medium	C-N Stretch
~ 800 - 600	Strong	C-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance	Assignment
240/242	~ 1:1	[M] ⁺ (Molecular Ion)
225/227	Variable	[M - CH ₃] ⁺
197/199	Variable	[M - CH ₃ - CO] ⁺
118	Variable	[M - Br - CO] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Bromo-3,3-dimethylindolin-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired resolution of the spectra.

- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal or resolution.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to encompass the expected chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.

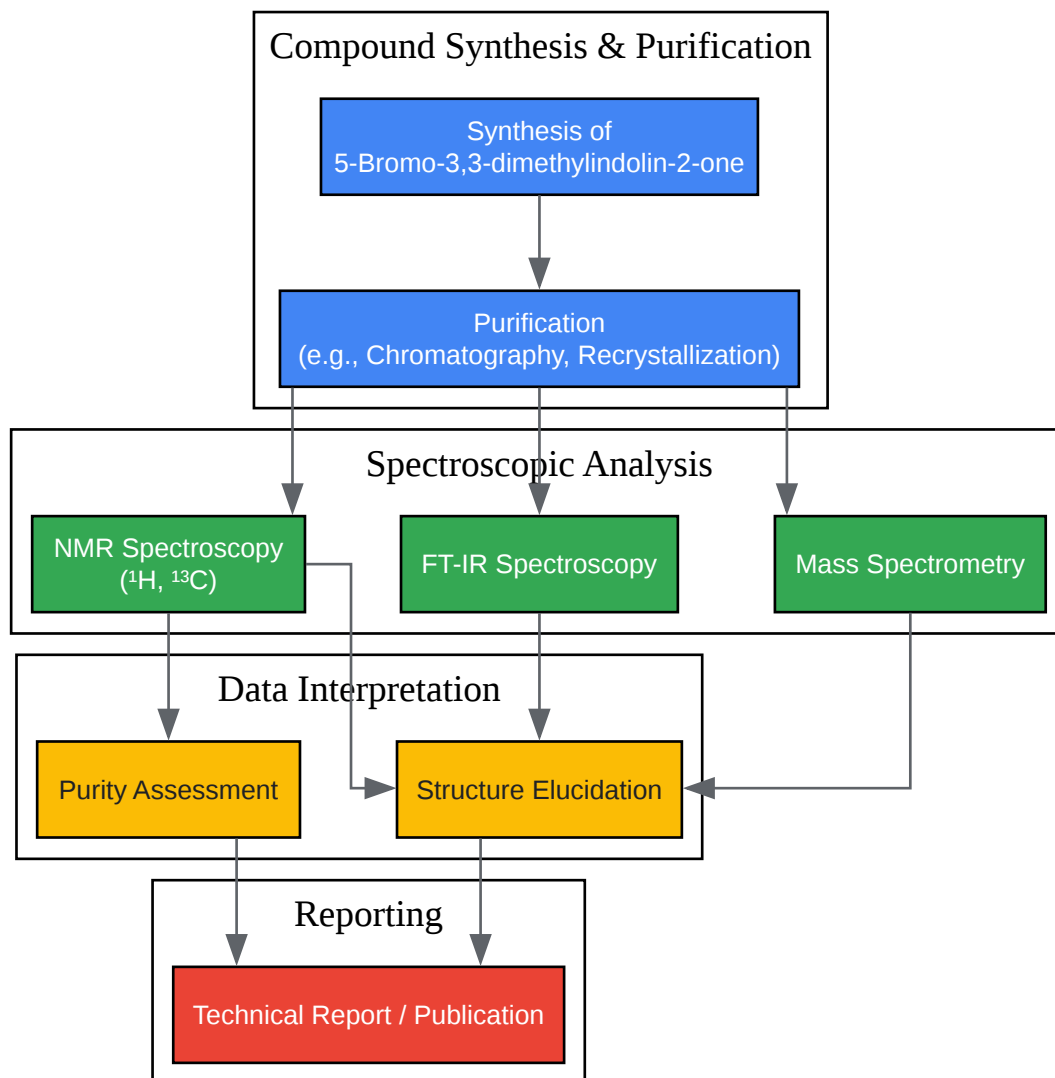
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (DIP) for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
- Data Analysis: Identify the molecular ion peak, which should exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units). Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Bromo-3,3-dimethylindolin-2-one**.



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